2-Methoxy-4-(trifluoromethylsulfonyl)phenol
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Overview
Description
2-Methoxy-4-(trifluoromethylsulfonyl)phenol is a chemical compound with the molecular formula C8H7F3O4S. It is known for its unique chemical properties and potential applications in various scientific fields. The compound is characterized by the presence of a methoxy group (-OCH3) and a trifluoromethylsulfonyl group (-SO2CF3) attached to a phenol ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the use of trifluoromethylating agents under specific reaction conditions to achieve the desired substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(trifluoromethylsulfonyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinones or other reduced forms.
Substitution: The methoxy and trifluoromethylsulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones.
Scientific Research Applications
2-Methoxy-4-(trifluoromethylsulfonyl)phenol has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(trifluoromethylsulfonyl)phenol involves its interaction with specific molecular targets and pathways. The trifluoromethylsulfonyl group is known to enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes . The compound may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-methylphenol: Similar structure but lacks the trifluoromethylsulfonyl group.
4-Methoxyphenol: Contains a methoxy group but no trifluoromethylsulfonyl group.
2-Trifluoromethylsulfonylphenol: Contains the trifluoromethylsulfonyl group but lacks the methoxy group.
Uniqueness
2-Methoxy-4-(trifluoromethylsulfonyl)phenol is unique due to the presence of both the methoxy and trifluoromethylsulfonyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-methoxy-4-(trifluoromethylsulfonyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O4S/c1-15-7-4-5(2-3-6(7)12)16(13,14)8(9,10)11/h2-4,12H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNIYXFAIEMGXAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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